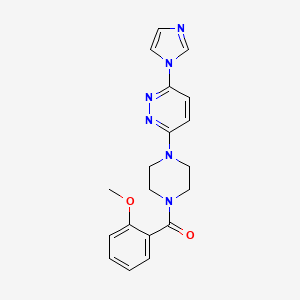

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

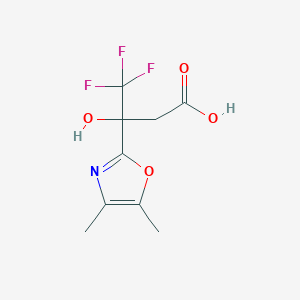

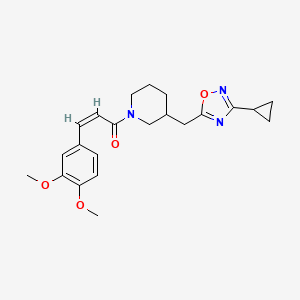

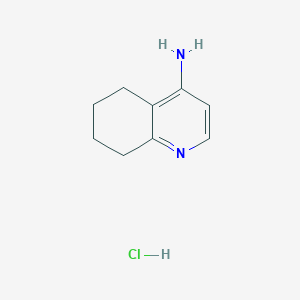

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a methoxyphenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . The mixture was poured into a saturated NH4Cl solution, extracted with EtOAc, washed with brine, dried over Na2SO4, concentrated in vacuum and purified by flash column chromatography on silica gel .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure. For instance, the presence of an α,β-unsaturated carbonyl group is indicated by a sharp carbonyl stretch at 1660 cm−1 in the FT-IR spectrum .Wissenschaftliche Forschungsanwendungen

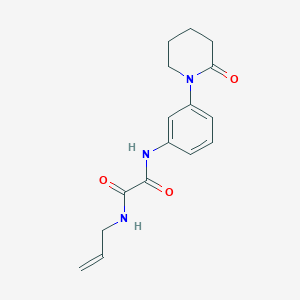

- The compound’s structural features suggest potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and apoptotic activity. Further studies could investigate its mechanism of action and potential clinical applications .

- Due to the known antifungal properties of specific functional groups within this compound, it is suitable for research related to antifungal activity. Scientists can evaluate its efficacy against fungal pathogens, including Candida species and Aspergillus .

- EGFR plays a critical role in cell cycle regulation and is a promising target for anticancer drugs. Researchers have designed and synthesized innovative EGFR inhibitors using similar chemical scaffolds. Investigating the inhibitory effects of this compound on EGFR could provide valuable insights for cancer therapy .

- Biological studies have demonstrated that this compound induces apoptosis in specific cancer cell lines (e.g., BT-474 cells). Researchers can explore its apoptotic pathways, dose-response relationships, and potential synergies with other compounds .

- Beyond its specific applications, the synthesis of imidazoles is a topic of interest. Recent advances in regiocontrolled synthesis methods have focused on constructing substituted imidazoles. Researchers can investigate the utility of this compound in developing novel synthetic routes .

- Imidazoles find applications in functional materials, such as sensors, polymers, and liquid crystals. Additionally, they serve as ligands in catalytic processes. Exploring the reactivity of this compound in various catalytic reactions could yield valuable insights .

Anticancer Research

Antifungal Activity

Epidermal Growth Factor Receptor (EGFR) Inhibition

Apoptosis Induction in Cancer Cells

Imidazole Synthesis Methodology

Functional Materials and Catalysis

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the broad range of biological activities exhibited by imidazole derivatives , this compound could potentially be developed into a new drug to overcome current public health problems .

Eigenschaften

IUPAC Name |

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWRLKZSNCINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)

![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)